

Application Notes and Protocols for the Synthesis of Polyesters from Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Succinic anhydride	
Cat. No.:	B118167	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters using **succinic anhydride** via two primary methods: polycondensation with diols and ring-opening copolymerization (ROCOP) with epoxides. These biodegradable polyesters have significant potential in various biomedical applications, including as drug delivery vehicles, tissue engineering scaffolds, and resorbable sutures.[1]

Introduction

Succinic acid, a bio-based monomer, is a key building block for producing a variety of polyesters. [2] Polyesters derived from **succinic anhydride** are of particular interest due to their biodegradability and biocompatibility, making them suitable for pharmaceutical and medical applications. [3] The properties of these polyesters can be tailored by selecting different comonomers (diols or epoxides) and by controlling the polymerization conditions. This document outlines the step-by-step synthesis and characterization of these polymers.

Synthesis Method 1: Polycondensation of Succinic Anhydride with Diols

Polycondensation is a versatile method for synthesizing polyesters from a dicarboxylic acid source, such as **succinic anhydride**, and a diol. The reaction proceeds through the formation

of ester linkages with the elimination of a small molecule, typically water.

Experimental Protocol: Melt Polycondensation

This protocol describes the synthesis of poly(ethylene succinate) (PES) from succinic acid and ethylene glycol.[3][4]

Materials:

- Succinic acid (SA)
- Ethylene glycol (EG)
- Titanium tetraisopropoxide (Ti(OPr)₄) or other suitable catalyst
- Nitrogen gas (high purity)
- Toluene (as an entrainer)

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dean-Stark apparatus or distillation setup
- Heating mantle with temperature controller
- Vacuum pump

Procedure:

- Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer and a Dean-Stark apparatus, charge succinic acid and ethylene glycol in a desired molar ratio (e.g., 1:1.1 to introduce a slight excess of the diol).
- Catalyst Addition: Add a catalytic amount of titanium tetraisopropoxide (e.g., 0.1 mol% relative to the succinic acid).

- Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
- Esterification: Heat the reaction mixture to a temperature of 180-200°C under a slow stream of nitrogen. Water will begin to collect in the Dean-Stark trap as the esterification reaction proceeds. Continue this step for 2-4 hours or until the theoretical amount of water has been collected.
- Polycondensation: Gradually increase the temperature to 220-240°C while slowly applying a
 vacuum (down to <1 mbar). This stage facilitates the removal of excess ethylene glycol and
 drives the polymerization to achieve a higher molecular weight. Continue the reaction under
 vacuum for 4-8 hours. The viscosity of the reaction mixture will noticeably increase.
- Product Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The
 resulting polyester can be removed from the flask. For purification, the polymer can be
 dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold
 methanol).
- Drying: Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Data Presentation: Polycondensation

Polyes ter	Diol	Cataly st	Mn (g/mol)	Mw (g/mol)	PDI (Mw/M n)	Tg (°C)	Tm (°C)	Refere nce
Poly(et hylene succina te)	Ethylen e Glycol	Ti(OPr)4	8,000 - 15,000	20,000 - 40,000	2.0 - 2.7	-11	103- 106	[4]
Poly(tri methyle ne succina te)	1,3- Propan ediol	Ti(OPr)4	12,000 - 25,000	30,000 - 60,000	2.2 - 2.8	-29	110- 114	[4]
Poly(bu tylene succina te)	1,4- Butane diol	Ti(OPr)4	20,000 - 50,000	50,000 - 120,000	2.4 - 3.0	-32	112- 115	

Synthesis Method 2: Ring-Opening Copolymerization (ROCOP) of Succinic Anhydride with Epoxides

Ring-opening copolymerization is an addition polymerization technique that allows for the synthesis of polyesters with well-controlled molecular weights and narrow polydispersity indices.[1] This method involves the alternating copolymerization of a cyclic anhydride and an epoxide in the presence of a suitable catalyst.

Experimental Protocol: ROCOP

This protocol describes the synthesis of poly(propylene succinate) (PPS) from **succinic anhydride** and propylene oxide.

Materials:

Succinic anhydride (SA), purified by sublimation

- Propylene oxide (PO), distilled prior to use
- Chromium(III) salen catalyst or a zinc-based catalyst
- Cocatalyst such as bis(triphenylphosphine)iminium chloride (PPNCI)
- Anhydrous toluene

Equipment:

- Schlenk flask or glovebox
- Magnetic stirrer and hotplate
- Syringes for liquid transfer under inert atmosphere

Procedure:

- Catalyst Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) as the catalysts are often sensitive to air and moisture.
- Reactant Charging: In a flame-dried Schlenk flask, add the **succinic anhydride**, catalyst (e.g., 0.1-1 mol%), and cocatalyst.
- Solvent and Monomer Addition: Add anhydrous toluene to dissolve the solids. Then, add the
 propylene oxide via syringe. The monomer-to-catalyst ratio can be varied to target different
 molecular weights.
- Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110°C) and stir. The reaction time can range from a few hours to 24 hours, depending on the catalyst activity and desired conversion.
- Quenching and Precipitation: After the desired reaction time, cool the flask to room temperature and quench the reaction by exposing it to air or by adding a small amount of acidic methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

 Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh nonsolvent, and dry it in a vacuum oven at room temperature or slightly elevated temperature until a constant weight is achieved.

Data Presentation: ROCOP

Polyest er	Epoxide	Catalyst	Mn (g/mol)	Mw (g/mol)	PDI (Mw/Mn)	Tg (°C)	Referen ce
Poly(prop ylene succinate	Propylen e Oxide	Cr(III) salen/PP NCI	5,000 - 20,000	5,500 - 24,000	1.1 - 1.3	~ -15	[1]
Poly(cycl ohexene succinate	Cyclohex ene Oxide	Cr(III) salen/PP NCI	8,000 - 30,000	9,000 - 36,000	1.1 - 1.2	~ 80	[1]

Characterization of Polyesters

A comprehensive characterization of the synthesized polyesters is crucial to determine their structure, molecular weight, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: Used to confirm the chemical structure of the polyester, determine the copolymer composition, and calculate the number-average molecular weight (Mn) by end-group analysis.
- ¹³C NMR: Provides detailed information about the carbon skeleton of the polymer, confirming the formation of ester linkages and the absence of side products.

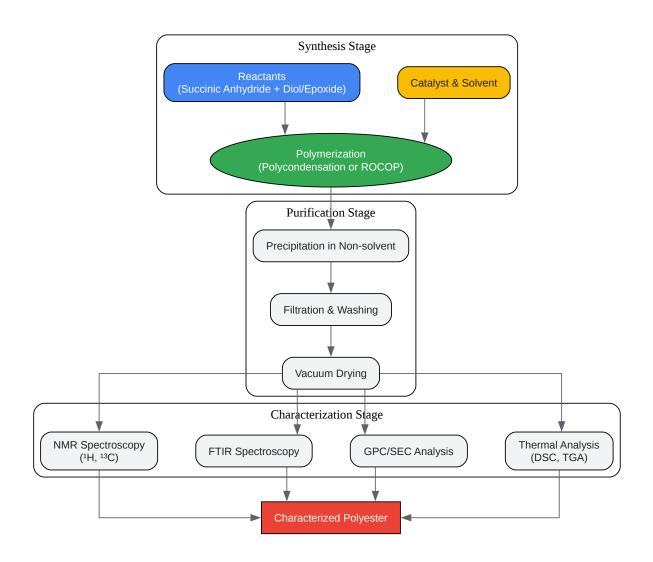
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the polyester. Key characteristic peaks include:

C=O stretching (ester): ~1735 cm⁻¹

- C-O stretching (ester): ~1150-1250 cm⁻¹
- Absence of O-H band (from unreacted diol/acid): A broad peak around 3200-3500 cm⁻¹ should be minimal in the final polymer.

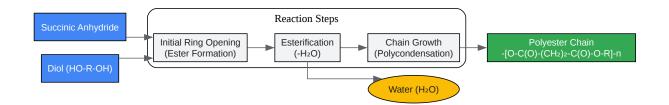
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)


GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polyester. This technique separates polymer molecules based on their hydrodynamic volume in solution.

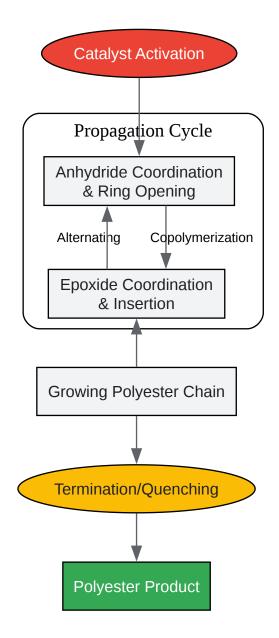
Thermal Analysis

- Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyester.
- Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the polymer and its decomposition profile.

Experimental Workflow and Signaling Pathway Diagrams



Click to download full resolution via product page


Caption: Workflow for polyester synthesis and characterization.

Click to download full resolution via product page

Caption: Polycondensation reaction pathway.

Click to download full resolution via product page

Caption: Ring-opening copolymerization mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. textileflowchart.com [textileflowchart.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester [mdpi.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Polyesters from Succinic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118167#step-by-step-synthesis-of-polyesters-using-succinic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com